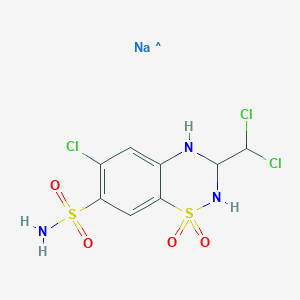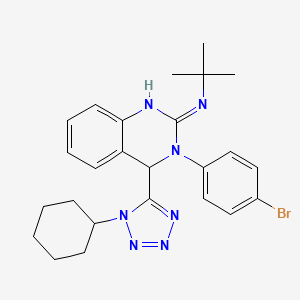
Anticancer agent 77
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 77 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 77 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and cost-effectiveness. This involves scaling up the reaction processes, utilizing continuous flow reactors, and employing advanced purification techniques. The industrial production methods are designed to meet regulatory standards and ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 77 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies.
Applications De Recherche Scientifique
Anticancer agent 77 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying the structure-activity relationship of anticancer agents. In biology, it is used to investigate the molecular mechanisms of cancer cell inhibition and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, its applications extend to the pharmaceutical industry, where it is being developed into formulations for clinical use.
Mécanisme D'action
The mechanism of action of Anticancer agent 77 involves the inhibition of key molecular targets and pathways associated with cancer cell proliferation and survival. It primarily targets specific enzymes and receptors involved in cell cycle regulation, DNA replication, and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death. The compound also modulates signaling pathways such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds: Several compounds share structural and functional similarities with Anticancer agent 77. These include quinoxaline derivatives, selenocyanates, and various N-heteroaromatic compounds . These compounds also exhibit potent anticancer activities and are being studied for their therapeutic potential.
Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of action and higher specificity towards certain cancer cell types. Additionally, its ability to modulate multiple signaling pathways simultaneously makes it a more versatile and effective anticancer agent.
Propriétés
Formule moléculaire |
C25H30BrN7 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-N-tert-butyl-4-(1-cyclohexyltetrazol-5-yl)-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C25H30BrN7/c1-25(2,3)28-24-27-21-12-8-7-11-20(21)22(32(24)18-15-13-17(26)14-16-18)23-29-30-31-33(23)19-9-5-4-6-10-19/h7-8,11-16,19,22H,4-6,9-10H2,1-3H3,(H,27,28) |
Clé InChI |
YWHWJUCYVRVOIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C1NC2=CC=CC=C2C(N1C3=CC=C(C=C3)Br)C4=NN=NN4C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



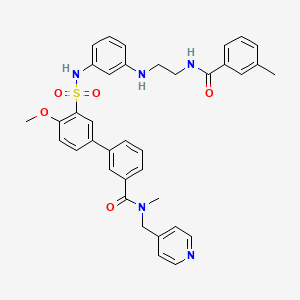
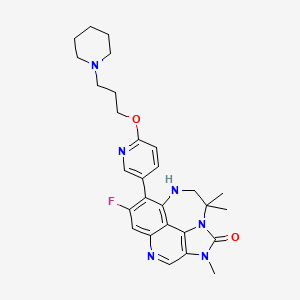
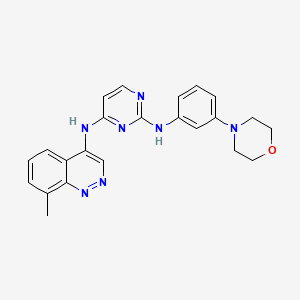
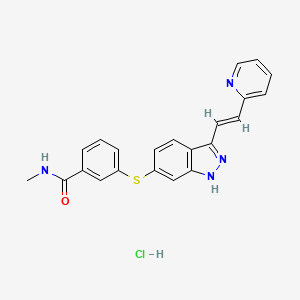
![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
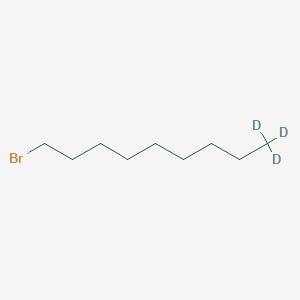
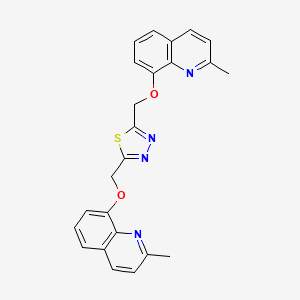
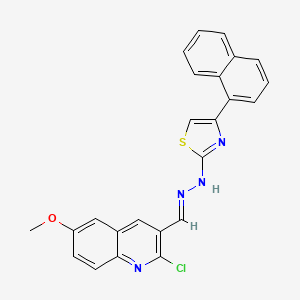
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

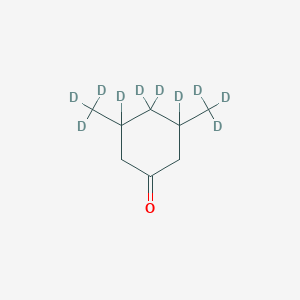
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
